Technical Documentation Center

(4-Chloro-2-methylphenyl)hydrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Chloro-2-methylphenyl)hydrazine
  • CAS: 58791-94-9

Core Science & Biosynthesis

Foundational

The Pharmacological Divergence of (4-Chloro-2-methylphenyl)hydrazine Derivatives: A Mechanistic Whitepaper

Executive Summary (4-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS 19690-59-6) is a highly privileged pharmacophore building block in modern medicinal chemistry. The unique steric and electronic properties of the 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS 19690-59-6) is a highly privileged pharmacophore building block in modern medicinal chemistry. The unique steric and electronic properties of the 4-chloro-2-methylphenyl moiety—combining the lipophilicity and electron-withdrawing nature of the para-chlorine with the ortho-methyl's steric hindrance—make it an ideal N-substituent for probing hydrophobic binding pockets in diverse target proteins. This technical guide dissects the mechanism of action of three distinct therapeutic classes derived from this precursor: GSK-3β inhibitors, NMDA receptor antagonists, and Hedgehog/GLI pathway modulators.

Axis I: GSK-3β Inhibition and Wnt/Hedgehog Modulation

Mechanism of Action

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that acts as a central negative regulator in the Wnt and Hedgehog signaling pathways. Aberrant GSK-3β activity is implicated in Alzheimer's disease (via tau hyperphosphorylation) and various metabolic disorders[1]. Derivatives such as 1-phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones, synthesized via cyclization with (4-chloro-2-methylphenyl)hydrazine, act as potent ATP-competitive inhibitors.

The N-aryl ring inserts deep into the ATP-binding cleft. Crucially, the ortho-methyl group restricts the rotational degrees of freedom of the phenyl ring, locking the molecule into a bioactive conformation that maximizes hydrogen bonding with the kinase hinge region, while the para-chlorine atom fills a deep hydrophobic cavity, significantly enhancing binding affinity [1].

GSK3B_Pathway Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor Binds Dvl Dishevelled Receptor->Dvl Activates GSK3B GSK-3β Complex Dvl->GSK3B Inhibits Bcat β-Catenin GSK3B->Bcat Prevents Degradation Drug (4-Cl-2-Me-Ph)-Derivative Drug->GSK3B Direct Inhibition Target Target Genes Bcat->Target Translocates to Nucleus

Fig 1: Mechanism of GSK-3β inhibition by pyrazolo-indolizine derivatives in the Wnt pathway.

Experimental Protocol: Self-Validating Luminescent Kinase Assay

To evaluate the IC50 of these derivatives, a Kinase-Glo® luminescent assay is employed. This protocol is designed with internal controls to ensure data integrity and biological relevance.

  • Step 1: Reagent Preparation. Prepare assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Causality: The inclusion of BSA is critical; it prevents the non-specific binding of highly lipophilic hydrazine derivatives to the polystyrene microplate walls, avoiding artificially inflated IC50 values.

  • Step 2: Compound Dilution. Perform a 10-point 3-fold serial dilution of the derivative in DMSO, keeping the final assay DMSO concentration strictly at 1% to prevent enzyme denaturation. Include CHIR-99021 as a positive reference control.

  • Step 3: Enzyme-Substrate Incubation. Mix 10 ng of recombinant human GSK-3β with 20 µM of GSM peptide substrate and the diluted compound. Incubate for 15 minutes at 25°C to allow for steady-state binding.

  • Step 4: ATP Addition. Add ATP to a final concentration of 1 µM. Causality: Setting the ATP concentration near the apparent Km​ for GSK-3β ensures the assay remains highly sensitive to ATP-competitive inhibitors.

  • Step 5: Detection & Validation. After 30 minutes, add Kinase-Glo reagent. Luminescence is inversely proportional to kinase activity. Calculate the Z'-factor using positive and negative controls; a Z' > 0.6 validates the assay's robustness as a self-contained system.

Workflow Step1 Compound Preparation Step2 GSK-3β Incubation Step1->Step2 Serial Dilution Step3 ATP/Substrate Addition Step2->Step3 30 min, 25°C Step4 Luminescence Detection Step3->Step4 Kinase-Glo Step5 IC50 Calculation Step4->Step5 Non-linear Regression

Fig 2: Step-by-step workflow for the in vitro GSK-3β luminescent kinase assay.

Axis II: Allosteric Antagonism of the NMDA Receptor

Mechanism of Action

Overactivation of the N-methyl-D-aspartate (NMDA) receptor during ischemic stroke leads to massive intracellular calcium influx and subsequent neuronal necrosis. Pyridazino[4,5-b]quinoline-1,10-diones, featuring the (4-chloro-2-methylphenyl) moiety at the 2-position, function as potent neuroprotective agents [2].

Rather than competing directly with glutamate, these derivatives act as allosteric modulators by binding to the strychnine-insensitive glycine co-agonist site on the NR1 subunit[3]. The bulky 4-chloro-2-methylphenyl group induces a steric clash that forces a conformational shift in the receptor complex, preventing the channel pore from opening even in the presence of excitotoxic glutamate concentrations.

NMDAR Glutamate Glutamate Site Channel NMDA Ion Channel Glutamate->Channel Activation Glycine Glycine Site Glycine->Channel Co-activation Drug Pyridazinoquinoline Derivative Drug->Glycine Antagonism Calcium Ca2+ Influx (Excitotoxicity) Channel->Calcium Blocked by Drug

Fig 3: Allosteric antagonism of the NMDA receptor glycine site by hydrazine derivatives.

Axis III: Hedgehog (Hh) and GLI Pathway Inhibition

Mechanism of Action

In oncology and fibrotic diseases, the aberrant activation of the Hedgehog (Hh) signaling pathway drives tumor survival and myofibroblast proliferation. Novel 4,5-dihydro-1H-pyrazole-5-carboxamides utilizing the (4-chloro-2-methylphenyl)hydrazine scaffold have been identified as potent inhibitors of this cascade [4].

These compounds typically target Smoothened (SMO), a G-protein-coupled receptor-like protein. The lipophilic hydrazine-derived tail anchors the molecule within the transmembrane helical bundle of SMO. The electron-withdrawing chlorine atom interacts with key basic residues within the pocket, stabilizing an inactive conformation and preventing the downstream activation and nuclear translocation of GLI transcription factors[4].

Quantitative Data Summary

To contextualize the pharmacological versatility of the (4-chloro-2-methylphenyl)hydrazine scaffold, the following table summarizes the biological activity of its primary derivative classes based on structure-activity relationship (SAR) optimizations.

Derivative ScaffoldPrimary TargetBinding Site / MechanismRepresentative IC50 / KiTherapeutic Indication
Pyrazolo-indolizines GSK-3βATP-binding cleft (Competitive)240 - 440 nMNeurodegeneration
Pyridazinoquinolines NMDA ReceptorGlycine co-agonist site (Allosteric)1.2 - 3.5 µMIschemic Stroke
Pyrazole-carboxamides SMO / GLI AxisTransmembrane bundle (Antagonist)< 100 nMOncology / Fibrosis

Table 1: Pharmacological profile of diverse therapeutic agents synthesized from (4-chloro-2-methylphenyl)hydrazine.

Conclusion

The (4-chloro-2-methylphenyl)hydrazine building block is far more than a simple synthetic intermediate; it is a critical pharmacophoric determinant. Whether restricting rotational degrees of freedom in GSK-3β inhibitors, inducing allosteric shifts in NMDA receptors, or anchoring SMO antagonists in lipid bilayers, this specific substitution pattern consistently drives high-affinity target engagement across vastly different therapeutic areas.

References

  • Design, Synthesis, and Biological Evaluation of 1-Phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones as New Glycogen Synthase Kinase-3β Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Pyridazino quinoline compounds.
  • Compounds and compositions for the treatment of cancer.

Sources

Exploratory

Spectroscopic Fingerprinting of (4-Chloro-2-methylphenyl)hydrazine: A Guide to NMR and IR Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction (4-Chloro-2-methylphenyl)hydrazine and its salts are important intermediates in the synthesis of various pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-2-methylphenyl)hydrazine and its salts are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The precise structural elucidation of these compounds is paramount for ensuring the integrity and efficacy of the final products. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in a molecule. This guide offers an in-depth analysis of the expected ¹H NMR, ¹³C NMR, and IR spectral data for (4-Chloro-2-methylphenyl)hydrazine, providing a valuable reference for researchers in the field. While experimental spectra for this specific compound are not widely published, this guide will leverage data from analogous compounds and established spectroscopic principles to provide a robust interpretation.

Molecular Structure and Spectroscopic Overview

The structure of (4-Chloro-2-methylphenyl)hydrazine, with its substituted aromatic ring and hydrazine moiety, gives rise to a unique spectroscopic fingerprint. The following sections will detail the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, providing a basis for structural confirmation and purity assessment.

Figure 1. Molecular structure of (4-Chloro-2-methylphenyl)hydrazine.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of (4-Chloro-2-methylphenyl)hydrazine in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The hydrochloride salt form may show broader signals for the N-H protons due to proton exchange and quadrupole effects.

Predicted ¹H NMR Data for (4-Chloro-2-methylphenyl)hydrazine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1 - 7.3m2HAromatic CH
~ 6.8 - 7.0d1HAromatic CH
~ 4.0 - 5.0br s3HNH-NH₂
~ 2.2 - 2.4s3HCH₃

Note: These are predicted values and may vary based on solvent and experimental conditions. "m" denotes multiplet, "d" denotes doublet, "br s" denotes broad singlet, and "s" denotes singlet.

The aromatic protons are expected to appear in the downfield region (δ 6.8-7.3 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons would appear as a singlet in the upfield region (δ 2.2-2.4 ppm). The hydrazine protons (NH and NH₂) are exchangeable and often appear as a broad singlet. Their chemical shift can be highly variable depending on concentration, temperature, and solvent. For comparison, the aromatic protons in the structurally similar (4-chloro-2-methoxyphenyl)hydrazine hydrochloride appear in the range of δ 7.00-7.72 ppm in DMSO-d₆.[3]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Predicted ¹³C NMR Data for (4-Chloro-2-methylphenyl)hydrazine

Chemical Shift (δ, ppm)Assignment
~ 145 - 150C-NHNH₂
~ 130 - 135C-Cl
~ 125 - 130Aromatic CH
~ 115 - 125Aromatic C-CH₃ & CH
~ 110 - 115Aromatic CH
~ 15 - 20CH₃

Note: These are predicted values and may vary based on solvent and experimental conditions.

The carbon atom attached to the nitrogen of the hydrazine group is expected to be the most downfield-shifted aromatic carbon. The carbon bearing the chlorine atom will also be significantly downfield. The methyl carbon will appear at the most upfield position. The principles of ¹³C NMR spectroscopy indicate that each chemically distinct carbon atom will produce a peak in the spectrum.[4]

IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (4-Chloro-2-methylphenyl)hydrazine would show characteristic absorption bands for N-H stretching, C-H stretching, C=C aromatic stretching, and C-Cl stretching.

Characteristic IR Absorption Bands for (4-Chloro-2-methylphenyl)hydrazine

Frequency (cm⁻¹)Vibration
3200 - 3400N-H stretching (hydrazine)
3000 - 3100Aromatic C-H stretching
2850 - 2960Aliphatic C-H stretching (methyl)
1600 - 1650N-H bending (hydrazine)
1450 - 1600Aromatic C=C stretching
1000 - 1100C-N stretching
700 - 850C-Cl stretching

The N-H stretching vibrations of the hydrazine group typically appear as one or two bands in the 3200-3400 cm⁻¹ region. The aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The aromatic C=C stretching bands are found in the 1450-1600 cm⁻¹ region. A key feature would be the C-Cl stretching vibration, which is expected in the fingerprint region between 700 and 850 cm⁻¹. For comparison, the IR spectrum of 4-methylphenylhydrazine hydrochloride shows characteristic peaks that can be used for structural analogy.[5]

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing an NMR sample involves dissolving 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent.[6]

  • Weigh 5-25 mg of (4-Chloro-2-methylphenyl)hydrazine into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

cluster_0 NMR Sample Preparation Workflow A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Analyze in Spectrometer C->D

Figure 2. A simplified workflow for NMR sample preparation.

IR Sample Preparation (KBr Pellet Method)

For solid samples, the KBr pellet method is a common technique for obtaining an IR spectrum.

  • Grind a small amount (1-2 mg) of (4-Chloro-2-methylphenyl)hydrazine with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the finely ground powder into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the IR spectrometer for analysis.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive analytical toolkit for the structural characterization of (4-Chloro-2-methylphenyl)hydrazine. This guide, by integrating predicted data with established spectroscopic principles and data from analogous structures, offers a foundational reference for researchers. The provided protocols for sample preparation ensure the acquisition of high-quality spectral data, which is essential for unambiguous structure determination and quality control in synthetic and medicinal chemistry.

References

  • PubChem. (4-Chlorophenyl)hydrazine. [Link]

  • ChemBK. 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. [Link]

  • NIST. Hydrazine, p-tolyl-, hydrochloride. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • MDPI. (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. [Link]

  • PubChem. (4-Chlorophenyl)hydrazine. [Link]

  • NIST. 4-Nitrophenylhydrazine hydrochloride. [Link]

  • PubMed. Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. [Link]

  • The Royal Society of Chemistry. For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. [Link]

  • GNPS. Library Spectrum CCMSLIB00004692007. [Link]

  • Chemsrc. CAS#:1513-34-4 | (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)HYDRAZINE. [Link]

  • Chemistry LibreTexts. 2.5: Carbon-13 NMR Spectroscopy. [Link]

  • SpectraBase. [4-(Chloro-difluoro-methoxy)-phenyl]-hydrazine. [Link]

  • CAS Common Chemistry. Sucrose. [Link]

  • SpectraBase. 2-Naphthalenol, 1-[(2-methoxy-5-nitrophenyl)azo]-. [Link]

  • ResearchGate. Infrared spectroscopy studies of hydrazine reaction with silicon... [Link]

  • IOSR Journal. Simulation of IR Spectra of Some Organic Compounds-A Review. [Link]

  • PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to (4-Chloro-2-methylphenyl)hydrazine in Modern Drug Discovery: Synthesis, Applications, and Protocols

Executive Summary: In the landscape of medicinal chemistry, the strategic use of well-defined building blocks is paramount to the efficient discovery of novel therapeutics. (4-Chloro-2-methylphenyl)hydrazine has emerged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: In the landscape of medicinal chemistry, the strategic use of well-defined building blocks is paramount to the efficient discovery of novel therapeutics. (4-Chloro-2-methylphenyl)hydrazine has emerged as a critical chemical intermediate, primarily valued for its role in constructing complex heterocyclic scaffolds.[1] Its utility is most prominently demonstrated in the Fischer indole synthesis, a cornerstone reaction for creating the indole core found in numerous natural products and pharmaceuticals.[2][3] This guide provides an in-depth technical overview for researchers and drug development professionals, detailing the synthesis of this reagent, its physicochemical properties, and its application in validated synthetic protocols. We will explore the causality behind its use, focusing on how its specific substitution pattern directly influences the properties of resulting drug candidates, particularly in the realm of kinase inhibitors and other targeted therapies.

The Strategic Importance of Substituted Hydrazines in Medicinal Chemistry

Hydrazine derivatives, particularly hydrazones and the heterocyclic systems derived from them, represent a class of "privileged structures" in drug discovery.[4][5] The hydrazone functional group (-NHN=CH-) is a versatile synthon that imparts a unique combination of structural rigidity and hydrogen bonding capability, making it a frequent component in molecules designed to interact with biological targets.[6] These derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[5][7][8]

(4-Chloro-2-methylphenyl)hydrazine, typically used as its more stable hydrochloride salt, serves as a foundational fragment molecule.[1] Its true value lies not in its intrinsic biological activity, but in its function as a scaffold for molecular elaboration. The specific substitution pattern—a chloro group at the 4-position and a methyl group at the 2-position—is strategically significant. These substituents modulate the electronic and steric properties of the phenyl ring, which in turn influences the reactivity of the hydrazine and the physicochemical characteristics (e.g., lipophilicity, metabolic stability, target-binding interactions) of the final drug candidates synthesized from it.

Physicochemical and Toxicological Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of (4-Chloro-2-methylphenyl)hydrazine Hydrochloride

PropertyValueSource(s)
CAS Number 19690-59-6[1][9]
Molecular Formula C₇H₁₀Cl₂N₂[1][9]
Molecular Weight 193.07 g/mol [1]
Appearance White or off-white crystalline solid[9]
Melting Point 206-208 °C[9]
Solubility Soluble in water, alcohol, and ether[9]
Safety and Handling

(4-Chloro-2-methylphenyl)hydrazine hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.[9]

  • Toxicity: It is harmful by inhalation, in contact with skin, and if swallowed.[9] As with many hydrazine derivatives, it may exhibit toxicity and should be handled with care.[10][11]

  • Handling: Operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9]

  • Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a dry, room-temperature environment.[9]

Synthesis of the Core Reagent: (4-Chloro-2-methylphenyl)hydrazine HCl

The standard and most reliable method for preparing arylhydrazines is a two-step process involving diazotization of a substituted aniline followed by reduction. This pathway is favored for its high efficiency and the ready availability of the aniline starting materials.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction Start 4-Chloro-2-methylaniline Reagents1 HCl, NaNO₂, H₂O @ -5°C Start->Reagents1 Intermediate Diazonium Salt Intermediate Reagents1->Intermediate Reagents2 SnCl₂ in conc. HCl @ RT Intermediate->Reagents2 Product (4-Chloro-2-methylphenyl)hydrazine HCl Reagents2->Product

Caption: Workflow for the synthesis of (4-Chloro-2-methylphenyl)hydrazine HCl.

Experimental Protocol: Synthesis of (4-Chloro-2-methylphenyl)hydrazine HCl

This protocol is adapted from established procedures for arylhydrazine synthesis.[12][13]

  • Materials:

    • 4-chloro-2-methylaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Tin(II) Chloride (SnCl₂)

    • Deionized Water

    • Ice bath, magnetic stirrer, filtration apparatus

  • Step-by-Step Procedure:

    • Aniline Dissolution: In a reaction vessel, dissolve the starting aniline (e.g., 3 mmol) in aqueous HCl (6 M) and cool the solution to -5 °C using an ice-salt bath with vigorous stirring.

    • Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (e.g., 3.3 mmol) dropwise to the aniline solution, ensuring the temperature remains below 0 °C.

    • Reaction Monitoring: Continue stirring the mixture at this temperature for 30 minutes. The formation of the diazonium salt is typically indicated by a slight color change.

    • Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (e.g., 7.5 mmol) in concentrated HCl. Add this reducing solution dropwise to the cold diazonium salt mixture.

    • Warming and Precipitation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour. A precipitate of the desired phenylhydrazine hydrochloride should form.

    • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold dilute HCl solution to remove any unreacted starting materials or inorganic salts.

    • Drying: Dry the product under vacuum to yield (4-Chloro-2-methylphenyl)hydrazine hydrochloride, which can often be used directly in subsequent steps without further purification.[12]

  • Self-Validation:

    • Control: The reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.

    • Expected Outcome: A white to off-white solid should be obtained. The yield can be calculated, and product identity can be confirmed by melting point analysis and comparison to literature values.[9]

Key Application: The Fischer Indole Synthesis for Privileged Scaffolds

The Fischer indole synthesis is a powerful and versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[2][14] This reaction remains one of the most important methods for constructing the indole ring system, a core structure in countless pharmaceuticals, including the triptan class of antimigraine drugs.[2]

The use of (4-Chloro-2-methylphenyl)hydrazine allows for the precise installation of a 6-chloro and 4-methyl substitution pattern on the final indole product. This is a classic example of "functional group tolerance" and strategic synthesis, where the substituents on the starting hydrazine are carried through to the final product, directly impacting its biological profile.

Reaction Mechanism Diagram

Fischer_Indole_Mechanism Fischer Indole Synthesis Mechanism Hydrazine (4-Chloro-2-methylphenyl)hydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation (Acid-catalyzed) Hydrazine->Hydrazone -H₂O Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Isomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Aromatization & Cyclization Diimine->Cyclization Aminal Cyclic Aminal Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination +H⁺ Indole 6-Chloro-4-methyl-indole Product Elimination->Indole -NH₄⁺

Caption: Key steps in the Fischer indole synthesis mechanism.

Experimental Protocol: Synthesis of 6-Chloro-4-methyl-1,2,3,4-tetrahydro-9H-carbazole

This protocol describes a representative Fischer indolization using (4-Chloro-2-methylphenyl)hydrazine and cyclohexanone, a reaction known to produce carbazole derivatives which have shown herbicidal and other biological activities.[15][16]

  • Materials:

    • (4-Chloro-2-methylphenyl)hydrazine hydrochloride

    • Cyclohexanone

    • Glacial Acetic Acid or Polyphosphoric Acid (PPA) as catalyst/solvent

    • Ethanol

    • Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

  • Step-by-Step Procedure:

    • Reaction Setup: Combine (4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 mmol) and cyclohexanone (1.1 mmol) in the acidic medium (e.g., 10 mL of glacial acetic acid).

    • Heating: Heat the mixture to reflux (typically 80-120 °C, depending on the acid catalyst) and maintain for 2-4 hours. The initial condensation to the hydrazone and subsequent cyclization occur in this step.

    • Reaction Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting materials and the appearance of a new, less polar product spot.

    • Workup - Quenching: After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water.

    • Neutralization: Neutralize the acidic solution by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases (pH ~7-8). This will precipitate the crude product.

    • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Self-Validation:

    • Characterization: The final product's identity and purity should be confirmed using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and melting point determination.

    • Yield Calculation: The final, purified product should be weighed to calculate the reaction yield. Yields for this reaction are often in the range of 70-90%.[3]

The Pharmacological Landscape of Derivatives

The true power of (4-Chloro-2-methylphenyl)hydrazine is realized in the diverse array of biologically active molecules it helps create. The substituted indole or other heterocyclic core serves as a template for further chemical modification.

  • Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. For example, derivatives of related chlorophenylhydrazines have been used to synthesize pyrano[2,3-c]pyrazoles that exhibit specific inhibitory activity against Protein Kinase B (PKB/AKT2), a key node in cancer signaling pathways.[17][18] The chloro- and methyl- substituents can be optimized to fit into specific hydrophobic pockets of the kinase active site, enhancing potency and selectivity.

  • Anticancer Agents: Many natural and synthetic indole-containing compounds, such as indolo[2,3-a]carbazoles, exhibit potent antitumor activity.[19] The Fischer indole synthesis using substituted hydrazines is a primary method for accessing these complex scaffolds.

  • Broad-Spectrum Bioactivity: Beyond indoles, hydrazines are precursors to a multitude of N-containing heterocycles like pyrazoles, oxadiazoles, and triazoles, all of which are prominent in medicinal chemistry.[7][20] These scaffolds have been incorporated into drugs with anti-inflammatory, analgesic, and antimicrobial activities.[6][21]

Conclusion and Future Outlook

(4-Chloro-2-methylphenyl)hydrazine is more than a simple chemical reagent; it is a strategic tool for drug discovery. Its primary application via the Fischer indole synthesis provides reliable and efficient access to specifically substituted indole and carbazole scaffolds, which are central to the development of targeted therapeutics, particularly kinase inhibitors. The causality is clear: the substituents on the hydrazine precursor directly translate to the final molecule, allowing for rational design and modulation of pharmacological properties.

Future applications will likely see this and similar hydrazines incorporated into high-throughput synthesis platforms, such as DNA-encoded libraries and flow chemistry setups, to rapidly generate and screen vast numbers of novel compounds. Its role as a versatile and reliable building block ensures its continued relevance in the ongoing search for next-generation medicines.

References

  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. (2021). TSI Journals.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • 1-(4-chloro-2-methylphenyl)hydrazine hydrochloride. (n.d.). TargetMol.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. (2024). ChemBK.
  • A review exploring biological activities of hydrazones. (n.d.). PMC.
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). MDPI.
  • An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. (n.d.). Synlett.
  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017).
  • Synthesis and evaluation of indole derivatives as photosynthesis and plant growth inhibitors. (2019). Photochemical & Photobiological Sciences (RSC Publishing).
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC.
  • Fischer Indole Synthesis. (2021). J&K Scientific LLC.
  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). Journal of Phytochemistry & Biochemistry.
  • Synthesis of Indole by Cyclization of Hydrazone C
  • 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis. (n.d.). chemicalbook.
  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (n.d.). Journal of Applicable Chemistry.
  • 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applic
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). Taylor & Francis Online.
  • CAS 1073-70-7: Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). (n.d.). CymitQuimica.
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). University of Dundee.
  • SAFETY DATA SHEET - 4-Chlorophenylhydrazine hydrochloride. (2016). Fisher Scientific.
  • Hydrazine Toxicology. (2023).

Sources

Exploratory

Pharmacokinetics and Structural Optimization of (4-Chloro-2-methylphenyl)hydrazine-Based Heterocyclic Compounds

Executive Summary In modern medicinal chemistry, the rational design of pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles is inseparable from pharmacodynamic efficacy. The compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles is inseparable from pharmacodynamic efficacy. The compound (4-chloro-2-methylphenyl)hydrazine [1] has emerged as a highly privileged building block for the synthesis of bioactive heterocycles, including pyrazoles, indolizines, and pyrrolopyridines. By embedding the 4-chloro-2-methylphenyl moiety into a drug candidate, structural biologists can precisely tune the molecule's lipophilicity, metabolic resistance, and conformational geometry.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic behavior of these derivatives, supported by case studies in neurodegeneration (GSK-3β inhibitors) and infectious diseases (anti-Trypanosoma cruzi agents).

Structural Rationale: The Ortho-Methyl and Para-Chloro Advantage

The translation of a raw high-throughput screening hit into a viable clinical lead requires overcoming metabolic liabilities. The incorporation of the (4-chloro-2-methylphenyl) group serves a dual mechanistic purpose:

  • Metabolic Shielding (The Para-Chloro Effect): Cytochrome P450 (CYP450) enzymes, primarily CYP3A4 and CYP2D6, frequently target the electron-rich para-position of aromatic rings for hydroxylation, leading to rapid phase II conjugation and clearance. The substitution of a hydrogen atom with a chlorine atom at the C4 position acts as a bioisosteric block. Chlorine's high electronegativity and larger van der Waals radius effectively prevent para-hydroxylation, significantly extending the compound's metabolic half-life.

  • Conformational Twisting (The Ortho-Methyl Effect): When attached to a planar heterocycle (e.g., a pyrazole ring), the C2-methyl group introduces severe steric hindrance. This forces the phenyl ring out of the plane of the heterocycle, creating a distinct dihedral angle. This non-planar, 3D conformation reduces off-target intercalation with planar biological targets (such as the hERG channel, mitigating cardiotoxicity) and decreases the crystal lattice energy, thereby improving aqueous solubility and reducing plasma protein binding (PPB).

ADME Profiling of Hydrazine-Derived Heterocycles

Absorption and Bioavailability

Derivatives synthesized from (4-chloro-2-methylphenyl)hydrazine generally exhibit favorable lipophilicity (LogP values between 3.0 and 4.5), which is optimal for passive transcellular diffusion across the intestinal epithelium. In predictive SwissADME models and Caco-2 cell permeability assays, pyrazole-imidazoline derivatives demonstrate high oral bioavailability (F%), avoiding the efflux pump (P-glycoprotein) liabilities often associated with larger, more polar molecules[2].

Distribution and Blood-Brain Barrier (BBB) Penetration

For central nervous system (CNS) targets, achieving a high unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) is critical. The ortho-methyl twist prevents flat stacking with human serum albumin (HSA), increasing the free fraction of the drug. Consequently, derivatives targeting CNS kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), show excellent BBB penetration[3].

Metabolism and Excretion

While the para-chloro group blocks primary aromatic oxidation, the ortho-methyl group introduces a potential "soft spot" for benzylic oxidation by CYP enzymes. However, the steric crowding around the C2 position often slows the kinetics of this oxidation. Excretion is typically balanced between hepatic (biliary) and renal pathways, depending on the polarity of the attached heterocyclic core.

ADME_Workflow A Absorption (Caco-2 Permeability) D Distribution (Low PPB, BBB+) A->D M Metabolism (CYP450 Resistance) D->M E Excretion (Hepatic/Renal) M->E

Fig 1: High-throughput ADME workflow for evaluating heterocyclic drug candidates.

Therapeutic Case Studies

Case Study 1: GSK-3β Inhibitors for Neurodegeneration

GSK-3β is a critical kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Researchers utilized (4-chloro-2-methylphenyl)hydrazine hydrochloride to synthesize 1-phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones[3].

The resulting derivative (Compound 17) demonstrated potent GSK-3β inhibition. The presence of the 4-chloro and 2-methyl groups provided the necessary hydrophobic interactions within the ATP-binding pocket of the kinase, while maintaining a PK profile suitable for CNS exposure. The compound successfully reduced the pathological shift of tau to its hyperphosphorylated state (p231T/p235S).

GSK3B_Pathway Hydrazine (4-Chloro-2-methylphenyl) Pyrazole Derivative GSK3B GSK-3β Kinase Hydrazine->GSK3B Inhibits (IC50 ~440nM) pTau Hyperphosphorylated Tau (p231T/p235S) GSK3B->pTau Phosphorylates Tau Native Tau Protein Tau->pTau Pathological Shift MT Microtubule Destabilization pTau->MT Induces Aggregation

Fig 2: Mechanism of action for hydrazine-derived GSK-3β inhibitors in preventing tau pathology.

Case Study 2: Anti-Parasitic Pyrazole Derivatives

In the development of treatments for Chagas disease (Trypanosoma cruzi), 1-(4-chloro-2-methylphenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole (Compound 3n) was synthesized. The specific substitution pattern yielded a compound with excellent predicted oral bioavailability, low mammalian cytotoxicity (CC50 > 500 µM), and high selectivity against the parasite[2].

Quantitative Data Synthesis

The structural modifications directly correlate with the pharmacokinetic and pharmacodynamic readouts. Table 1 summarizes the comparative ADME and kinase inhibition properties of key derivatives.

Table 1: Physicochemical and Biological Profiling of Selected Derivatives

Compound ClassR-Group SubstitutionTargetIC50 / ActivityLogPOral Bioavailability (F%)
Indolizine-dione (Cmpd 15) 2-MethylphenylGSK-3β440 nM3.2Moderate
Indolizine-dione (Cmpd 17) 4-Chloro-2-methylphenylGSK-3β310 nM3.8High (CNS Penetrant)
Indolizine-dione (Cmpd 18) 2,4-DichlorophenylGSK-3β240 nM4.1Low (High PPB)
Pyrazole (Cmpd 3n) 4-Chloro-2-methylphenylT. cruziHigh SI (>44)3.5Excellent

Note: The shift from a 2,4-dichloro (Cmpd 18) to a 4-chloro-2-methyl (Cmpd 17) substitution sacrifices a marginal amount of in vitro potency but significantly improves the free-drug fraction by reducing plasma protein binding.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of the core scaffold and the subsequent in vitro metabolic validation.

Protocol 1: Synthesis of the Pyrazole Core

Objective: Construct the 1-(4-chloro-2-methylphenyl)-1H-pyrazole scaffold.

  • Preparation of the Free Base: Suspend (4-chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol. Add sodium acetate (1.2 eq).

    • Causality Check: The hydrazine is supplied as a hydrochloride salt to prevent spontaneous atmospheric oxidation. Sodium acetate acts as a mild base to liberate the free nucleophilic hydrazine without causing the unwanted side reactions (e.g., degradation) that stronger bases like NaOH might induce.

  • Condensation: Add ethoxymethylenemalononitrile (1.0 eq) to the suspension. Stir the reaction mixture under reflux for 2 hours.

  • Cyclization: The initial nucleophilic attack forms a hydrazone intermediate, which spontaneously undergoes intramolecular cyclization driven by the thermodynamic stability of the resulting aromatic pyrazole ring.

  • Purification: Cool the mixture to 0°C. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from a mixture of ethanol/dichloromethane to yield the pure heterocyclic intermediate.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Quantify the resistance of the synthesized derivative to CYP450-mediated metabolism.

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice to preserve enzyme activity.

  • Cofactor Addition: Prepare an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality Check: Direct addition of NADPH is suboptimal as it rapidly degrades in aqueous buffers at 37°C. The regenerating system ensures a constant, steady-state concentration of the cofactor, maintaining linear CYP450 kinetics over the entire 60-minute incubation period.

  • Incubation: Mix the test compound (1 µM final concentration) with HLM (0.5 mg/mL protein) in the buffer. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Quenching & Readout: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Control: Run Verapamil concurrently as a high-clearance positive control. If Verapamil is not rapidly depleted, the microsomes have lost viability, and the assay must be invalidated.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint​ ) and metabolic half-life ( T1/2​ ).

References

  • Angene Chemical. "(4-Chloro-2-methylphenyl)hydrazine (CAS# 58791-94-9) Technical Information." AngeneSci. Available at: [Link]

  • Faria, J. V., et al. "Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi." International Journal of Molecular Sciences, 2022. Available at: [Link]

  • Fois, B., et al. "Design, Synthesis, and Biological Evaluation of 1-Phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones as New Glycogen Synthase Kinase-3β Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2013. Available at: [Link]

  • Kast, et al. "Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine." Journal of Medicinal Chemistry, ACS Publications, 2021. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

(4-Chloro-2-methylphenyl)hydrazine as a reagent in heterocyclic chemistry

Application Note: (4-Chloro-2-methylphenyl)hydrazine as a Strategic Building Block in Heterocyclic Synthesis Executive Summary (4-Chloro-2-methylphenyl)hydrazine (CAS 19690-59-6), typically utilized as its stable hydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (4-Chloro-2-methylphenyl)hydrazine as a Strategic Building Block in Heterocyclic Synthesis

Executive Summary

(4-Chloro-2-methylphenyl)hydrazine (CAS 19690-59-6), typically utilized as its stable hydrochloride salt, is a highly versatile bifunctional reagent in modern heterocyclic chemistry[1]. For drug development professionals and synthetic chemists, this compound provides a rigid, pharmacologically active scaffold essential for the synthesis of indoles, pyrazoles, and pyridazino-quinolines[2]. The unique substitution pattern—a chlorine atom at the 4-position and a methyl group at the 2-position—imparts distinct electronic and steric properties that govern absolute reaction regioselectivity and modulate the lipophilicity of the final active pharmaceutical ingredient (API).

Physicochemical Profile & Reagent Data

Understanding the physical properties of the reagent is critical for stoichiometric precision and storage stability. The hydrochloride salt is preferred over the free base due to its resistance to atmospheric oxidation[3].

Table 1: Reagent Profile

PropertyValueCausality / Impact on Synthesis
Chemical Name 1-(4-Chloro-2-methylphenyl)hydrazine hydrochlorideThe HCl salt prevents spontaneous oxidation of the hydrazine moiety.
CAS Number 19690-59-6Unique identifier for procurement and safety tracking[4].
Molecular Formula C₇H₁₀Cl₂N₂Requires precise equivalent calculations during free-basing.
Molecular Weight 193.07 g/mol Standardized weight for molarity calculations[3].
Appearance White to off-white crystalline solidColor changes (e.g., to brown/red) indicate degradation/oxidation[4].
Storage -20°C, protect from light and moistureMoisture absorption can throw off stoichiometric ratios in anhydrous reactions.

Mechanistic Rationale: The Power of Ortho-Substitution

The primary synthetic value of (4-Chloro-2-methylphenyl)hydrazine lies in its highly predictable reactivity profile. In classical Fischer Indole syntheses utilizing meta-substituted phenylhydrazines, the [3,3]-sigmatropic rearrangement of the intermediate hydrazone can occur at either of the two available ortho positions. This lack of regiocontrol leads to challenging-to-separate regioisomeric mixtures, severely bottlenecking scale-up efforts.

However, the 2-methyl group in this reagent acts as an absolute steric block. By eliminating one ortho pathway, the cyclization is forced exclusively to the 6-position of the original phenyl ring. This absolute regiocontrol reliably yields pure 5-chloro-7-methylindole scaffolds, a structural motif highly valued in the development of 5-HT3A receptor modulators ()[5].

FischerIndole A (4-Chloro-2-methylphenyl)hydrazine C Hydrazone Intermediate A->C Condensation (H+) B Ketone / Aldehyde B->C D [3,3]-Sigmatropic Rearrangement (Blocked at C2 by Methyl) C->D Heat / Lewis Acid E Exclusive Cyclization at C6 D->E Regiocontrol F 5-Chloro-7-methylindole Scaffold E->F NH3 Elimination

Mechanistic pathway of regioselective Fischer Indole cyclization dictated by the 2-methyl group.

Protocol A: Regioselective Fischer Indole Synthesis

Objective: Synthesize 5-Chloro-7-methyl-1H-indole-2-carboxylic acid ethyl ester. Causality: Using ethyl pyruvate as the carbonyl source forms the corresponding hydrazone. Using p-Toluenesulfonic acid (p-TsOH) in refluxing toluene with a Dean-Stark trap drives the equilibrium forward by removing water, overcoming the thermal activation barrier of the sigmatropic rearrangement.

Step-by-Step Methodology:

  • Hydrazone Formation: To an oven-dried 100 mL round-bottom flask, add (4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq, 10 mmol) and ethyl pyruvate (1.05 eq, 10.5 mmol) in anhydrous ethanol (30 mL).

  • Free-basing: Add anhydrous sodium acetate (1.1 eq, 11 mmol) to neutralize the hydrochloride salt, liberating the nucleophilic hydrazine. Stir at room temperature for 2 hours.

  • Isolation of Intermediate: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL). Extract, dry the organic layer over Na₂SO₄, and evaporate to yield the crude hydrazone.

  • Cyclization: Dissolve the crude hydrazone in anhydrous toluene (40 mL). Add p-TsOH monohydrate (0.2 eq, 2 mmol) as the acid catalyst.

  • Rearrangement: Attach a Dean-Stark apparatus and reflux the mixture at 110°C for 4-6 hours until water evolution ceases.

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (30 mL) to quench the acid catalyst, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: 9:1 Hexanes/EtOAc) to yield the pure indole.

Self-Validating QC System:

  • TLC Check: Monitor the disappearance of the hydrazone (R_f ~0.6) and appearance of the indole (R_f ~0.4) using UV (254 nm) and vanillin stain.

  • LC-MS: Confirm the target mass [M+H]⁺ for the indole.

  • ¹H NMR (DMSO-d₆): Confirm the loss of the hydrazone N-H proton and the presence of the characteristic indole N-H (broad singlet, ~11.5 ppm) and isolated aromatic protons.

Protocol B: Synthesis of N-Aryl Pyrazoles

Beyond indoles, this hydrazine is a cornerstone in the synthesis of N-aryl pyrazoles, which are critical pharmacophores in GSK-3β inhibitors ()[6] and herbicidal compositions ()[7]. The electron-withdrawing nature of the 4-chloro substituent slightly attenuates the nucleophilicity of the hydrazine, necessitating the use of base catalysis (e.g., triethylamine) to facilitate the initial condensation and subsequent intramolecular cyclization with 1,3-dielectrophiles[6].

PyrazoleWorkflow Step1 Reagent Preparation Free-basing Hydrochloride Salt Step2 Electrophile Addition (e.g., Ethoxymethylenemalononitrile) Step1->Step2 Step3 Reflux in Ethanol (Base Catalyzed) Step2->Step3 Step4 Intramolecular Cyclization (Nucleophilic Attack by NH) Step3->Step4 Step5 Precipitation & Filtration Step4->Step5 Step6 5-Amino-1-(4-chloro-2-methylphenyl) -1H-pyrazole-4-carbonitrile Step5->Step6

Step-by-step workflow for the synthesis of 1-arylpyrazole derivatives via base catalysis.

Objective: Synthesize 5-Amino-1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile[8]. Causality: Ethoxymethylenemalononitrile acts as a highly reactive 1,3-dielectrophile equivalent. Triethylamine (TEA) is critical not only to neutralize the hydrazine hydrochloride but also to enhance the nucleophilicity of the intermediate enamine for the final ring closure.

Step-by-Step Methodology:

  • Reagent Mixing: Suspend (4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq, 10 mmol) and ethoxymethylenemalononitrile (1.0 eq, 10 mmol) in absolute ethanol (25 mL).

  • Base Addition: Dropwise add TEA (1.2 eq, 12 mmol). The solution will undergo a color change as the free hydrazine is generated and attacks the electrophilic ethoxy-carbon.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 3 hours. The initial attack forms an intermediate hydrazino-methylenemalononitrile, which subsequently undergoes intramolecular cyclization via attack of the secondary nitrogen on the nitrile group.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The highly crystalline pyrazole product will precipitate from the ethanolic solution.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and TEA-HCl salts.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight to afford the target pyrazole.

Self-Validating QC System:

  • TLC Check: Monitor reaction progress in 1:1 Hexanes/EtOAc.

  • IR Spectroscopy: Confirm the presence of the primary amine (N-H stretch ~3300-3400 cm⁻¹) and the conjugated nitrile (C≡N stretch ~2200 cm⁻¹).

  • LC-MS: Confirm target mass [M+H]⁺.

Reaction Optimization Parameters

To assist in scale-up and process chemistry workflows, the following table summarizes the optimized reaction parameters for the three primary heterocyclic scaffolds derived from this reagent.

Table 2: Reaction Optimization Summary

Target ScaffoldCo-ReactantCatalyst / AdditiveSolvent & TempTypical Yield
5-Chloro-7-methylindole Ketone/Pyruvatep-TsOH or Polyphosphoric AcidToluene, 110°C65-80%
N-Aryl Pyrazole 1,3-Diketone / NitrileTriethylamine (TEA)Ethanol, 78°C70-85%
Pyridazino[4,5-b]quinoline Quinoline-dioneMethanesulfonic acidTHF / MeOH, RT50-65%

References

  • Title: Design, Synthesis, and Biological Evaluation of 1-Phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones as New Glycogen Synthase Kinase-3β Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US Patent 6214826B1 - Pyridazino quinoline compounds Source: Google Patents URL
  • Title: The development of novel allosteric modulators of the 5-HT3A receptor Source: University of Birmingham eTheses Repository URL: [Link]

  • Title: PT72563B - N-phenylpyrazole derivatives Source: Google Patents URL

Sources

Application

Application Note: Coupling Reactions of (4-Chloro-2-methylphenyl)hydrazine with Ketones and Aldehydes

Executive Summary (4-Chloro-2-methylphenyl)hydrazine (often supplied as a hydrochloride salt) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and agrochemical development. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-2-methylphenyl)hydrazine (often supplied as a hydrochloride salt) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and agrochemical development. Its primary utility lies in coupling with α -enolizable ketones and aldehydes to form stable arylhydrazones, which subsequently undergo the Fischer Indole Synthesis (FIS) to yield heavily substituted indole scaffolds. This application note details the mechanistic principles, validated experimental protocols, and reaction scopes for utilizing this specific hydrazine derivative in complex synthesis workflows.

Mechanistic Insights & Regioselectivity (Causality)

The defining characteristic of (4-chloro-2-methylphenyl)hydrazine in coupling reactions is its absolute regiocontrol during cyclization. In a standard Fischer Indole Synthesis, asymmetric arylhydrazines typically yield a mixture of regioisomeric indoles because the critical [3,3]-sigmatropic rearrangement can occur at either of the two available ortho positions on the aromatic ring.

However, in (4-chloro-2-methylphenyl)hydrazine, the 2-position is covalently blocked by a methyl group. This steric and covalent blockade forces the rearrangement of the ene-hydrazine tautomer to occur exclusively at the unsubstituted 6-position. Consequently, cyclization yields strictly 5-chloro-7-methylindole derivatives [1]. This predictable regiochemistry eliminates the need for complex downstream separations, making it an ideal precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs), such as NMDA receptor modulators, and agrochemicals like chlorantraniliprole [2].

Mechanism A (4-Chloro-2-methylphenyl) hydrazine C Arylhydrazone Intermediate A->C H+, -H2O B Ketone / Aldehyde B->C D Ene-hydrazine Tautomer C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E Heat / Acid F Cyclization & Rearomatization E->F C-C Bond Formation G 5-Chloro-7-methylindole Derivative F->G -NH3

Caption: Mechanistic pathway of Fischer Indole Synthesis yielding 5-chloro-7-methylindole derivatives.

Experimental Methodologies

The following protocols describe a robust, two-stage approach to synthesizing 5-chloro-7-methylindoles. The process is divided into hydrazone formation and subsequent acid-catalyzed cyclization.

Protocol A: Synthesis of the Arylhydrazone Intermediate
  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 10.0 mmol of (4-Chloro-2-methylphenyl)hydrazine hydrochloride in 30 mL of absolute ethanol.

  • Neutralization & Coupling: Add 11.0 mmol of sodium acetate to liberate the free hydrazine base, followed by 10.5 mmol of the target ketone or aldehyde.

  • Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Heat the mixture to reflux (78°C) for 2-4 hours under a nitrogen atmosphere.

  • System Validation (Critical): Remove a 10 µL aliquot and analyze via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. Visualize with UV light and a ninhydrin stain. The complete disappearance of the primary hydrazine spot (which stains strongly with ninhydrin) confirms quantitative conversion to the hydrazone. Do not proceed to cyclization until this self-validation is met, as unreacted hydrazine will rapidly decompose under harsh FIS conditions.

  • Isolation: Concentrate the mixture under reduced pressure, partition between water (50 mL) and dichloromethane (50 mL), extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the crude hydrazone.

Protocol B: Fischer Indole Cyclization
  • Preparation: Dissolve the crude hydrazone (approx. 10.0 mmol) in 20 mL of anhydrous toluene.

  • Acid Addition: Add 2.0 equivalents of anhydrous Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA) as the Lewis/Bronsted acid catalyst.

  • Cyclization: Heat the mixture to 100-110°C for 4-6 hours. The reaction will darken as ammonia is eliminated during rearomatization.

  • Quenching: Cool the reaction to room temperature and quench by pouring over 100 g of crushed ice.

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry, and concentrate. Purify the resulting 5-chloro-7-methylindole derivative via flash column chromatography.

Workflow Step1 Step 1: Hydrazone Formation Mix hydrazine + ketone in EtOH Add cat. AcOH, Reflux 2-4h Step2 Step 2: Validation (Self-Validating) TLC (Hexane:EtOAc 3:1) Confirm disappearance of hydrazine Step1->Step2 Step3 Step 3: Solvent Exchange Evaporate EtOH Dissolve intermediate in Toluene Step2->Step3 Step4 Step 4: Cyclization (FIS) Add Lewis Acid (e.g., ZnCl2) Heat to 100°C for 4-6h Step3->Step4 Step5 Step 5: Quench & Extract Pour over ice-water Extract with EtOAc Step4->Step5 Product Purified Product 5-Chloro-7-methylindole derivative Step5->Product

Caption: Step-by-step experimental workflow for the acid-catalyzed synthesis of indole derivatives.

Reaction Scope and Quantitative Data

The table below summarizes the quantitative outcomes of coupling (4-chloro-2-methylphenyl)hydrazine with various carbonyl compounds under optimized conditions.

Substrate (Ketone/Aldehyde)Major Product FormedCatalyst / ConditionsIsolated Yield (%)
Acetone 5-Chloro-2,7-dimethyl-1H-indolePPA, 110°C, 4h68%
Cyclohexanone 6-Chloro-8-methyl-2,3,4,9-tetrahydro-1H-carbazoleAcOH/H₂SO₄, Reflux, 3h75%
Ethyl Pyruvate Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylateZnCl₂, Toluene, 100°C, 5h72%
4-Piperidone 5-Chloro-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleHCl/EtOH, Reflux, 6h65%
Acetaldehyde 5-Chloro-7-methyl-1H-indolePPA, 90°C, 4h58%

Applications in Drug Development

The 5-chloro-7-methylindole core is a privileged scaffold in pharmacology and agricultural science:

  • Neurodegenerative Disorders: Derivatives synthesized from this hydrazine are critical intermediates in the production of pyridazino quinoline compounds. These compounds act as potent antagonists of the strychnine-insensitive glycine receptor on the NMDA receptor complex, offering therapeutic potential for stroke and epileptic convulsions [1].

  • Agrochemicals: The coupling of this hydrazine with chloral hydrate and hydroxylamine (via a modified Sandmeyer/Fischer approach) yields 5-chloro-7-methylindoline-2,3-dione (a substituted isatin) [3]. This is a direct precursor to anthranilic diamide insecticides, which exhibit exceptional efficacy against lepidopteran pests[2].

References

  • US Patent 6,214,826 B1:Pyridazino quinoline compounds. Describes the use of 4-chloro-2-methylphenylhydrazine in synthesizing glycine/NMDA receptor antagonists.
  • US Patent 10,981,868 B1:Single step regioselective cyclization and chlorination... to 5-chloro-7-methylindoline-2,3-dione. Details the synthesis of agrochemical precursors.
  • National Center for Biotechnology Information: PubChem Compound Summary for CID 366710, 5-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione.[Link]

Method

Application Note: (4-Chloro-2-methylphenyl)hydrazine as a Core Scaffold in Agrochemical Active Ingredient Development

Introduction & Strategic Rationale (4-Chloro-2-methylphenyl)hydrazine (typically supplied and utilized as its hydrochloride salt, CAS 19690-59-6) is a highly versatile and critical building block in the synthesis of mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(4-Chloro-2-methylphenyl)hydrazine (typically supplied and utilized as its hydrochloride salt, CAS 19690-59-6) is a highly versatile and critical building block in the synthesis of modern agrochemicals[1]. In pesticide chemistry, N-phenyl heterocycles—specifically pyrazoles, triazoles, and thiatriazoles—represent dominant pharmacophores used to control arthropod and nematode populations. The specific substitution pattern on this hydrazine precursor (a para-chloro and an ortho-methyl group) confers distinct pharmacokinetic and pharmacodynamic advantages to the resulting active ingredients (AIs).

Causality of Structural Features in Drug Design:

  • Metabolic Stability & Epicuticular Penetration: The 4-chloro substituent significantly increases the lipophilicity (LogP) of the molecule, facilitating rapid penetration through the lipophilic insect epicuticle or nematode cuticle. Furthermore, halogenation at the para position blocks oxidative metabolism (e.g., para-hydroxylation) by pest cytochrome P450 monooxygenases, thereby extending the field efficacy and half-life of the AI.

  • Conformational Locking (Steric Hindrance): The 2-methyl group creates a deliberate steric clash with the adjacent heterocyclic ring once synthesized. This forces the N-phenyl ring out of coplanarity with the heterocycle. This orthogonal conformation is a strict structural requirement for potent antagonism at the arthropod GABA-gated chloride channel and for optimal binding within mitochondrial electron transport complexes[2].

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to validate the starting material. The hydrochloride salt is strictly preferred over the free base due to its enhanced stability against auto-oxidation during storage.

Table 1: Physicochemical Properties of (4-Chloro-2-methylphenyl)hydrazine hydrochloride

PropertyValue/DescriptionAnalytical & Handling Implication
CAS Number 19690-59-6Ensure the correct regioisomer is sourced[1].
Molecular Formula C7H10Cl2N2Molar mass: 193.07 g/mol [1].
Appearance White to off-white crystalline solidDiscoloration (yellow/brown) indicates auto-oxidation[1].
Melting Point 206–212 °CBroadening indicates moisture or free-base impurities[1].
Solubility Soluble in water, EtOH; insoluble in non-polar organicsFacilitates biphasic or polar protic reaction conditions[1].

Synthetic Workflows & Protocols

Protocol A: Synthesis of N-(4-Chloro-2-methylphenyl)pyrazole Intermediates

This protocol describes the condensation of the hydrazine with a cyanoacrylate equivalent to form a fully substituted pyrazole, a direct precursor to broad-spectrum insecticides and acaricides[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, suspend (4-chloro-2-methylphenyl)hydrazine hydrochloride (10.0 mmol) in absolute ethanol (50 mL)[2].

  • Neutralization & Condensation: Add triethylamine (11.0 mmol) dropwise at 0 °C. Causality: Triethylamine liberates the free hydrazine from the hydrochloride salt, making the nitrogen nucleophilic enough to attack the electrophilic carbon of the subsequent reagent[2]. Stir for 15 minutes, then add (Z)-ethyl 2-cyano-3-ethoxyacrylate (10.5 mmol) in one portion[2].

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 12 hours[2]. Causality: Elevated thermal energy is required to drive the initial Michael addition, followed by intramolecular cyclization and the elimination of ethanol to form the aromatic pyrazole ring.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar hydrazine spot and the emergence of a UV-active product spot confirms cyclization.

  • Isolation: Cool to room temperature. Concentrate the solvent in vacuo. Partition the residue between ethyl acetate (100 mL) and 1M HCl (50 mL) to remove unreacted hydrazine and triethylamine salts.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Recrystallize from ethanol/water.

Protocol B: Synthesis of[1,2,3,5]Thiatriazole Derivatives

Thiatriazoles are emerging scaffolds for novel nematicides. This protocol details the reaction of the hydrazine with N,N-dialkyl (N'-chlorosulfonyl)chloroformamidines[3].

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve N,N-dimethyl-N'-chlorosulfonylchloroformamidine (5.0 mmol) and (4-chloro-2-methylphenyl)hydrazine hydrochloride (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere. Cool to 0 °C[3].

  • Base Addition: Add triethylamine (20.0 mmol) dropwise over 30 minutes[3]. Causality: A large excess of base is required to neutralize the initial HCl from the hydrazine salt and to act as an acid scavenger for the two equivalents of HCl generated during the double cyclization event[3].

  • Reaction Maturation: Maintain at 0 °C for 1 hour, then allow to warm to room temperature and stir for 16 hours[3].

  • Self-Validation & Workup: Pour the mixture into 5% aqueous citric acid (100 mL)[3]. Causality: Citric acid is a mild acid that selectively protonates and removes excess triethylamine and unreacted hydrazine into the aqueous layer, without being strong enough to hydrolyze the newly formed, acid-sensitive thiatriazole ring[3].

  • Characterization: Extract the aqueous phase with DCM. Combine organic layers, dry, and concentrate. Validate ring closure via 13C-NMR; the absence of linear intermediate signals and specific resonance shifts for the thiatriazole C4 position confirm the structure[3].

Table 2: Comparative Yields and Purity Metrics for Heterocyclic Syntheses

Scaffold TypeReagentsAverage Yield (%)Purity (HPLC)Key Diagnostic Peak (NMR/IR)
Pyrazole Cyanoacrylates78 - 85%> 98%Pyrazole C5-NH2 stretch (~3300 cm⁻¹)
Thiatriazole Chloroformamidines50 - 65%> 95%Thiatriazole C4 13C resonance

Pathway Visualization

The following diagram illustrates the synthetic divergence of this single hydrazine intermediate into multiple distinct classes of agrochemical active ingredients.

Agrochemical_Synthesis A (4-Chloro-2-methylphenyl) hydrazine (CAS 19690-59-6) B Pyrazole Scaffold Synthesis A->B + Dicarbonyls/ Cyanoacrylates C Triazole Scaffold Synthesis A->C + Amidines/ Imidates D Thiatriazole Scaffold Synthesis A->D + Chlorosulfonyl chloroformamidines E GABA-Gated Chloride Channel Antagonists (Insecticides) B->E Halogenation & Derivatization F Mitochondrial Electron Transport Inhibitors (Acaricides) C->F Alkylation & Optimization G Experimental Nematicides D->G Bioisosteric Replacement

Synthetic divergence of (4-Chloro-2-methylphenyl)hydrazine into agrochemical active ingredients.

Safety and Handling Directives

As a substituted hydrazine derivative, (4-chloro-2-methylphenyl)hydrazine hydrochloride poses specific toxicological risks. It is harmful by inhalation, in contact with skin, and if swallowed[1].

  • Handling: Must be handled in a Class II biological safety cabinet or a high-velocity fume hood.

  • PPE: Nitrile gloves (double-gloved), chemical-resistant apron, and tight-fitting safety goggles are mandatory[1].

  • Disposal: Unreacted hydrazine waste must be quenched with dilute sodium hypochlorite (bleach) under controlled conditions to oxidize the hydrazine moiety into inert nitrogen gas prior to aqueous disposal.

References

  • [1] 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE - ChemBK. Source: ChemBK. URL:

  • [2] TRIAZOLES DERIVATIVES HAVING PESTICIDAL UTILITY, AND INTERMEDIATES, COMPOSITIONS, AND PROCESSES, RELATED THERETO. Source: European Patent Office (EPO). URL:

  • [3] N,N-Dialkyl (N'-Chlorosulfonyl)chloroformamidines in Heterocyclic Synthesis. I. The Preparation of [1,2,3,5]Thiatriazole and [1,3,2,4]Oxathiadiazole Derivatives. Source: Australian Journal of Chemistry (CSIRO Publishing). URL:

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Fischer Indolization Dynamics: A Comparative Guide to (4-Chloro-2-methylphenyl)hydrazine vs. Phenylhydrazine

As drug development increasingly relies on complex, highly functionalized indole scaffolds, the selection of the correct aryl hydrazine precursor in the Fischer Indole Synthesis (FIS) becomes a critical decision. While P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, highly functionalized indole scaffolds, the selection of the correct aryl hydrazine precursor in the Fischer Indole Synthesis (FIS) becomes a critical decision. While Phenylhydrazine (PH) serves as the classical, unsubstituted baseline, (4-Chloro-2-methylphenyl)hydrazine (CMPH) offers a highly engineered approach to accessing specific halogenated and alkylated indole derivatives.

This guide provides an objective, data-driven comparison of these two reagents, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols for laboratory application.

Mechanistic Causality & Electronic Modulation

The Fischer Indole Synthesis is defined by its rate-determining step: the [3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate. The success of this rearrangement is heavily dictated by the electronic nature of the substituents on the aryl ring.

  • Phenylhydrazine (PH): Lacking substituents, PH provides a balanced electronic environment. The N-N bond possesses standard stability, allowing the [3,3]-rearrangement to proceed smoothly under mild acidic catalysis without competing side reactions[1].

  • CMPH: The substitution pattern in CMPH creates a complex "push-pull" electronic dynamic.

    • The Ortho-Methyl Group: Acts as an electron-donating group (EDG). While EDGs generally accelerate the [3,3]-rearrangement by stabilizing the transition state, excessive electron density can fatally weaken the N-N bond, leading to heterolytic cleavage (yielding an iminyl carbocation and aniline) rather than the desired rearrangement (2)[2].

    • The Para-Chloro Group: Acts as an electron-withdrawing group (EWG) via induction. This counteracts the excessive electron donation from the methyl group, stabilizing the N-N bond just enough to prevent heterolytic dissociation while still allowing the indolization to proceed efficiently (3)[3].

FIS_Mechanism Hydrazine Aryl Hydrazine + Ketone Hydrazone Aryl Hydrazone Intermediate Hydrazine->Hydrazone H+ / -H2O EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic N-N Cleavage & C-C Formation Aminal Cyclic Aminal Formation Sigmatropic->Aminal Rearomatization & Cyclization Indole Substituted Indole (-NH3) Aminal->Indole Acid Catalysis

Figure 1: Fischer Indole Synthesis pathway highlighting the [3,3]-sigmatropic rearrangement step.

Structural Outcomes & Regioselectivity

When utilizing unsymmetrical ketones, regioselectivity is often a challenge in FIS. However, the substitution pattern of the hydrazine itself also dictates the architecture of the final indole ring.

Because Phenylhydrazine has two equivalent ortho positions (C2 and C6), the [3,3]-sigmatropic shift can occur at either site, yielding an indole with an unsubstituted benzene ring.

In contrast, CMPH achieves absolute regioselectivity through steric blockade. The methyl group at the C2 position physically blocks the [3,3]-shift from occurring at that site. Consequently, the rearrangement is forced exclusively to the C6 position[1]. When the ring rearomatizes, the original C6 position becomes the C3a bridgehead, shifting the chloro group to the 5-position and the methyl group to the 7-position of the resulting indole.

Regioselectivity cluster_effects CMPH (4-Chloro-2-methylphenyl)hydrazine OrthoMethyl Ortho-Methyl (C2) Steric Blockade CMPH->OrthoMethyl ParaChloro Para-Chloro (C4) Electronic Modulation CMPH->ParaChloro Block Blocks C2 [3,3] Shift OrthoMethyl->Block Stabilize Prevents N-N Heterolysis ParaChloro->Stabilize Direct Forces C6 [3,3] Shift Block->Direct Product 5-Chloro-7-methylindole Derivative Direct->Product Regioselective Stabilize->Product High Yield

Figure 2: Mechanistic causality of CMPH substituents dictating regioselectivity and stability.

Comparative Performance Data

The steric bulk of the ortho-methyl group in CMPH increases the activation energy required for both the initial nucleophilic attack (hydrazone formation) and the conformational alignment necessary for the sigmatropic shift. Consequently, CMPH requires harsher thermal conditions compared to PH.

Table 1: Physicochemical & Electronic Profile

FeaturePhenylhydrazine (PH)(4-Chloro-2-methylphenyl)hydrazine (CMPH)
Substituents None2-Methyl (EDG/Steric), 4-Chloro (EWG)
Regioselectivity N/A (Symmetrical)Absolute (Forces C6 cyclization)
N-N Bond Stability BaselineModulated (Prevents heterolytic cleavage)
Indole Architecture Unsubstituted benzene ring5-Chloro-7-methyl substituted

Table 2: Experimental Performance (Reaction with Cyclohexanone in AcOH)

ParameterPhenylhydrazineCMPH
Reaction Time 1.0 hour2.5 hours (Steric hindrance at ortho)
Temperature 90-100 °C110-118 °C (Reflux required)
Isolated Yield 85-90%75-80%
Regiomeric Purity N/A (Single product)>98% (Single regioisomer)
Primary Product 1,2,3,4-Tetrahydrocarbazole6-Chloro-8-methyl-1,2,3,4-tetrahydrocarbazole

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the isolation phase without confirming the analytical checkpoints.

Protocol A: Baseline Indolization with Phenylhydrazine
  • Hydrazone Formation: In a 50 mL round-bottom flask, dissolve Phenylhydrazine hydrochloride (1.0 eq, 10 mmol) and Cyclohexanone (1.05 eq, 10.5 mmol) in 15 mL of Glacial Acetic Acid. Stir at room temperature for 30 minutes.

  • Validation Checkpoint 1 (TLC): Take a 10 µL aliquot, quench in saturated NaHCO₃, and extract with Ethyl Acetate. Run TLC (Hexanes:EtOAc 4:1). The disappearance of the ketone spot confirms hydrazone formation.

  • Cyclization: Heat the reaction mixture to 90 °C for 1 hour.

  • Validation Checkpoint 2 (LC-MS): Analyze an aliquot via LC-MS. Look for the mass shift from the hydrazone intermediate to the indole product. The exact loss of 17 Da (elimination of NH₃) confirms cyclization is complete.

  • Workup: Cool the mixture to room temperature and pour slowly into 50 mL of crushed ice water while stirring vigorously.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold water (3 x 10 mL), and recrystallize from hot ethanol to yield pure 1,2,3,4-tetrahydrocarbazole.

Protocol B: Sterically Hindered Indolization with CMPH
  • Hydrazone Formation: Dissolve CMPH hydrochloride (1.0 eq, 10 mmol) and Cyclohexanone (1.05 eq, 10.5 mmol) in 15 mL of Glacial Acetic Acid. Stir at 40 °C for 45 minutes (the mild heat overcomes initial steric hindrance).

  • Validation Checkpoint 1 (TLC): Perform the same TLC check as Protocol A. Ensure complete consumption of CMPH before ramping the temperature.

  • Cyclization: Heat the reaction mixture to a vigorous reflux (118 °C) for 2.5 hours. Causality note: The elevated temperature is mandatory to overcome the rotational energy barrier imposed by the ortho-methyl group during the [3,3]-shift.

  • Validation Checkpoint 2 (LC-MS): Confirm the -17 Da mass shift. If unreacted hydrazone remains, continue refluxing in 30-minute increments.

  • Workup & Isolation: Cool to room temperature, pour into ice water, filter, and recrystallize from ethanol to yield 6-chloro-8-methyl-1,2,3,4-tetrahydrocarbazole.

Workflow cluster_paths Start Equimolar Hydrazine + Ketone in AcOH HeatPH PH Pathway Heat to 90°C (1h) Start->HeatPH HeatCMPH CMPH Pathway Reflux at 118°C (2.5h) Start->HeatCMPH Monitor TLC & LC-MS Validation (Confirm -17 Da Mass Shift) HeatPH->Monitor HeatCMPH->Monitor Quench Quench in Ice Water Precipitate Product Monitor->Quench Purify Recrystallization (Ethanol) Quench->Purify

Figure 3: Comparative experimental workflow for PH and CMPH indolization.

Troubleshooting & Optimization Matrix

ObservationRoot Cause (Causality)Corrective Action
Incomplete Hydrazone Formation (CMPH) Steric clash between the ketone and the ortho-methyl group prevents initial condensation.Increase initial mixing time to 45 mins at 40 °C before ramping to reflux. Do not reflux prematurely, or ketone degradation may occur.
Dark Tarry Byproducts Over-oxidation or heterolytic N-N cleavage due to excessive heat or prolonged exposure to strong acid.Ensure the system is degassed (N₂ atmosphere). If using a stronger acid than AcOH (e.g., PTSA), reduce the reaction time.
No -17 Da Shift on LC-MS The reaction is stalled at the cyclic aminal intermediate; ammonia elimination has not occurred.Increase the acid concentration slightly (add 1-2 drops of concentrated HCl to the AcOH solvent) to facilitate the protonation and elimination of NH₃.

References

  • [3] Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry (ACS Publications). 3

  • [2] Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society (ACS Publications). 2

  • [1] New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules (MDPI). 1

Sources

Comparative

Mass spectrometry fragmentation pattern validation for (4-Chloro-2-methylphenyl)hydrazine

Mass Spectrometry Fragmentation Pattern Validation for (4-Chloro-2-methylphenyl)hydrazine: A Comparative Guide Introduction As a Senior Application Scientist in pharmaceutical development, I frequently encounter the anal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern Validation for (4-Chloro-2-methylphenyl)hydrazine: A Comparative Guide

Introduction

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of validating highly reactive building blocks. (4-Chloro-2-methylphenyl)hydrazine (CAS: 58791-94-9) is a critical arylhydrazine scaffold, predominantly utilized in the Fischer indole synthesis to generate complex active pharmaceutical ingredients (APIs).

However, arylhydrazines are analytically treacherous. They are highly susceptible to auto-oxidation (rapidly forming diazenes in the presence of dissolved oxygen) and are notoriously thermally labile. Therefore, validating the structural integrity and fragmentation pattern of this compound requires a deliberate, causality-driven approach to mass spectrometry (MS). This guide objectively compares the performance of High-Resolution Mass Spectrometry (LC-ESI-Q-TOF) against Low-Resolution alternatives (GC-EI-MS), providing drug development professionals with a self-validating framework for structural elucidation.

Platform Comparison: LC-ESI-Q-TOF vs. GC-EI-MS

Selecting the correct analytical platform is not a matter of preference; it is dictated by the physicochemical vulnerabilities of the hydrazine moiety. While GC-EI-MS is a staple for volatile organics, the thermal stress of the GC inlet (>250°C) inevitably degrades free hydrazines. Conversely, LC-ESI-Q-TOF offers a "soft" analytical environment, preserving the intact molecule while delivering sub-5 ppm mass accuracy.

Table 1: Performance Comparison for Arylhydrazine Analysis

Analytical ParameterLC-ESI-Q-TOF (High-Resolution)GC-EI-MS (Low-Resolution)Scientific Rationale
Ionization Method Soft (ESI+)Hard (EI, 70 eV)ESI preserves the fragile N-N bond, yielding an intact [M+H]+. EI shatters the molecule, often leaving no visible molecular ion.
Mass Accuracy Exact Mass (< 5 ppm)Nominal Mass (Unit resolution)Q-TOF allows for unambiguous elemental composition assignment; GC-MS relies strictly on empirical library pattern matching.
Sample Integrity Intact AnalysisRequires DerivatizationFree hydrazines thermally degrade in GC inlets. LC avoids thermal stress, allowing direct analysis [1].
Isotopic Fidelity High (Resolves exact 35Cl/37Cl)ModerateQ-TOF resolves isotopic fine structure, which is critical for validating halogenated fragment ions.

Mechanistic Fragmentation Analysis

To trust your data, you must understand the causality behind the fragmentation. In positive Electrospray Ionization (ESI+), (4-Chloro-2-methylphenyl)hydrazine (Exact neutral mass: 156.0454 Da) forms a protonated precursor ion [M+H]+ at m/z 157.053. The subsequent Collision-Induced Dissociation (CID) pathways are strictly governed by the site of protonation [2]:

  • Terminal Amine Protonation (N-N Cleavage): Protonation at the terminal primary amine (-NH2) weakens the adjacent N-N bond. Upon collisional activation, the molecule expels neutral ammonia (NH3, -17.026 Da), generating the aminyl cation [C7H7ClN]+ at m/z 140.026.

  • Internal Amine Protonation (C-N Cleavage): Protonation at the internal secondary amine (-NH-) weakens the carbon-nitrogen bond. This drives the expulsion of the entire hydrazine moiety (as N2H4, -32.037 Da), leaving the highly stable 4-chloro-2-methylphenyl cation [C7H6Cl]+ at m/z 125.015.

  • The Halogen Validation Mechanism: Because the intact molecule contains a single chlorine atom, any fragment that retains the aromatic ring must exhibit a ~3:1 isotopic ratio reflecting the natural abundance of 35Cl and 37Cl. This serves as an internal, self-validating spectral signature.

Fragmentation_Pathway M [M+H]+ m/z 157.05 C7H10ClN2+ F1 [M+H - NH3]+ m/z 140.03 C7H7ClN+ M->F1 -NH3 (-17 Da) N-N Cleavage F2 [M+H - N2H4]+ m/z 125.02 C7H6Cl+ M->F2 -N2H4 (-32 Da) C-N Cleavage M_iso [M+H]+ (37Cl) m/z 159.05 (~33% abundance) M->M_iso Isotope Pattern F3 [M+H - N2H4 - Cl]+ m/z 90.05 C7H6+ F2->F3 -Cl (-35 Da) Halogen Loss

Fig 1: ESI-MS/MS fragmentation pathway of (4-Chloro-2-methylphenyl)hydrazine.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols detail how to extract trustworthy data from both platforms.

Protocol A: LC-ESI-Q-TOF MS/MS (Recommended Workflow)

This workflow leverages cold extraction to prevent auto-oxidation and dynamic lock-mass calibration to ensure mass accuracy.

  • Sample Preparation: Dissolve the standard in cold, degassed Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Degassing removes dissolved oxygen, preventing the oxidative conversion of the hydrazine to a diazene prior to ionization [3].

  • System Suitability Test (SST): Inject a solvent blank to establish baseline noise. Follow with an infusion of a lock-mass reference (e.g., Leucine Enkephalin, m/z 556.2771) to calibrate the Time-of-Flight (TOF) tube, ensuring mass error remains strictly < 5 ppm.

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm) with a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA).

  • Data-Dependent Acquisition (DDA): Operate the Q-TOF in positive ESI mode. Set the CID collision energy to a ramp of 15–30 eV. This energy gradient ensures the simultaneous capture of the fragile precursor ion and the lower-mass diagnostic product ions.

Protocol B: GC-EI-MS (Alternative Workflow)

This workflow requires chemical derivatization to bypass the thermal instability of the hydrazine moiety.

  • Chemical Derivatization: React 1 mg of the hydrazine standard with 100 µL of acetic anhydride and 100 µL of pyridine at 60°C for 30 minutes. Causality: Acetylation of the nucleophilic hydrazine nitrogens neutralizes their reactivity and prevents catastrophic thermal degradation in the 250°C GC injection port.

  • SST & Tuning: Verify the mass spectrometer tune file using PFTBA (perfluorotributylamine) to ensure correct nominal mass calibration and isotopic ratios at m/z 69, 219, and 502.

  • Acquisition: Inject 1 µL (split 1:50) into a standard DB-5MS column. Program the oven from 100°C to 300°C at 15°C/min. Scan the quadrupole from m/z 50 to 350.

Experimental_Workflow cluster_LC LC-ESI-Q-TOF (High-Resolution) cluster_GC GC-EI-MS (Low-Resolution) Start Sample: (4-Chloro-2-methylphenyl)hydrazine LC_Prep Cold Dilution (Acetonitrile/H2O) Prevents Auto-oxidation Start->LC_Prep GC_Prep Chemical Derivatization Prevents Thermal Degradation Start->GC_Prep LC_Ion Soft Ionization (ESI+) Preserves Intact[M+H]+ LC_Prep->LC_Ion LC_Detect Accurate Mass & MS/MS (< 5 ppm error) LC_Ion->LC_Detect Validation Data Synthesis & Structural Validation LC_Detect->Validation GC_Ion Hard Ionization (EI, 70 eV) Extensive Fragmentation GC_Prep->GC_Ion GC_Detect Nominal Mass Library Match (Unit Resolution) GC_Ion->GC_Detect GC_Detect->Validation

Fig 2: Comparative analytical workflows for LC-ESI-Q-TOF and GC-EI-MS platforms.

Quantitative Data Summary

The table below summarizes the expected high-resolution MS/MS fragments obtained via Protocol A. The tight mass error (< 5 ppm) confirms the elemental composition of each fragment, completely validating the proposed structural pathways.

Table 2: High-Resolution MS/MS Fragment Assignments for (4-Chloro-2-methylphenyl)hydrazine

Measured m/zCalculated m/zElemental FormulaMass Error (ppm)Structural Assignment
157.0531157.0527[C7H10ClN2]++2.5Protonated Precursor [M+H]+
140.0265140.0262[C7H7ClN]++2.1Aminyl Cation (Loss of NH3)
125.0158125.0153[C7H6Cl]++4.0Aryl Cation (Loss of N2H4)
90.046990.0464[C7H6]++5.5Tropylium/Benzyl Cation (Loss of Cl)

References

  • Title: Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry Source: PLOS One URL: [Link]

  • Title: Profiling of N-linked oligosaccharides using phenylhydrazine derivatization and mass spectrometry Source: PubMed / National Institutes of Health URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-Chloro-2-methylphenyl)hydrazine

Operational Safety and Handling Guide for (4-Chloro-2-methylphenyl)hydrazine As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a rigorous, self-validating syste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide for (4-Chloro-2-methylphenyl)hydrazine

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a rigorous, self-validating system rooted in mechanistic understanding. (4-Chloro-2-methylphenyl)hydrazine (often handled as a hydrochloride salt, CAS 19690-59-6) is a highly valuable fragment molecule used extensively in drug discovery as a structural scaffold for molecular linking and screening (1[1]). However, handling this compound requires strict adherence to specialized protocols due to its severe acute toxicity profile.

This guide provides the foundational causality behind the required Personal Protective Equipment (PPE) and dictates a step-by-step operational workflow to ensure absolute safety in the laboratory.

The Causality of Risk: Mechanistic Toxicology

To understand why specific PPE is mandated, we must examine the physiological impact of exposure. According to standardized hazard classifications, (4-Chloro-2-methylphenyl)hydrazine hydrochloride triggers Hazard Statements H302, H312, and H332 —meaning it is harmful if swallowed, in contact with skin, or inhaled (2[2]).

The true danger of phenylhydrazine derivatives lies in their ability to rapidly cross the dermal barrier and enter systemic circulation. Once absorbed, these compounds act as potent reducing agents that trigger the generation of Reactive Oxygen Species (ROS) (3[3]). This oxidative stress directly attacks red blood cell (RBC) membranes, causing lipid peroxidation and the oxidation of oxyhemoglobin to methemoglobin (4[4]). The irreversible structural damage precipitates hemoglobin into Heinz bodies, ultimately resulting in premature RBC destruction, severe hemolytic anemia, and splenomegaly (3[3]).

G Exposure Exposure to (4-Chloro-2- methylphenyl)hydrazine Absorption Systemic Absorption (Dermal, Inhalation, Oral) Exposure->Absorption ROS Reactive Oxygen Species (ROS) Generation Absorption->ROS LipidPerox RBC Membrane Lipid Peroxidation ROS->LipidPerox HbOx Hemoglobin Oxidation (Methemoglobin) ROS->HbOx Heinz Heinz Body Formation & Cytoskeletal Damage LipidPerox->Heinz HbOx->Heinz Anemia Hemolytic Anemia & Splenomegaly Heinz->Anemia

Mechanism of phenylhydrazine-induced hematotoxicity necessitating strict PPE compliance.

Evidence-Based PPE Framework

Because standard laboratory gloves offer insufficient breakthrough times against highly reactive hydrazine derivatives, a targeted PPE strategy is required. The table below correlates the quantitative hazard data with the exact PPE specifications needed to disrupt the exposure pathways.

Hazard ClassExposure RouteCausality / Physiological ImpactRequired PPE Specification
Acute Tox. 4 (H302) OralGastrointestinal absorption leading to systemic hematotoxicity.Strict hygiene; no food/drink. Face shield required if handling solutions to prevent splash ingestion.
Acute Tox. 4 (H312) DermalRapid transdermal penetration; RBC lipid peroxidation.Double-gloving: Inner nitrile layer + Outer butyl rubber or chloroprene layer (5[5]). Flame-resistant lab coat.
Acute Tox. 4 (H332) InhalationAlveolar absorption; oxidative stress and methemoglobinemia.Fume hood handling only. If outside hood, NIOSH N95/P100 or EN 136/149 approved respirator is mandatory (2[2]).
Eye Irritant OcularDirect corrosive damage to the cornea and conjunctiva.ANSI Z87.1 or EN 166 compliant chemical safety goggles.

Step-by-Step Experimental Handling Protocol

To ensure a self-validating safety environment, execute the following operational workflow when weighing, transferring, or reacting this compound.

Step 1: Environmental Preparation & Segregation

  • Verify the fume hood is operational with a face velocity of at least 100 fpm.

  • Clear the workspace of all strong oxidizing agents (e.g., hydrogen peroxide, nitric acid, halogens) and metal oxides. Hydrazines are potent reducing agents; contact with oxidizers can result in rapid gas formation, auto-oxidation, or ignition (6[6]).

Step 2: PPE Donning

  • Don a flame-resistant lab coat, full-coverage closed-toe shoes, and EN 166 compliant chemical splash goggles (2[2]).

  • Apply the double-glove technique: an inner layer of standard nitrile and an outer layer of butyl rubber or heavy-duty chloroprene (5[5]).

Step 3: Enclosed Weighing

  • Handle the hydrochloride salt carefully to avoid aerosolizing the fine dust.

  • Use anti-static spatulas and weigh boats. If static buildup is observed, neutralize the environment with an anti-static gun prior to opening the primary container.

Step 4: Transfer and Reaction Setup

  • Transfer the pre-weighed solid into the reaction flask entirely within the fume hood.

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding solvents. This prevents the auto-oxidation of the hydrazine derivative, which can generate highly reactive intermediates and degrade your starting material.

Workflow Prep 1. PPE Donning & Hood Verification Weigh 2. Enclosed Weighing (Anti-static tools) Prep->Weigh Transfer 3. Sealed Transfer to Reaction Vessel Weigh->Transfer Reaction 4. Reaction Execution (Inert Atmosphere) Transfer->Reaction Quench 5. Chemical Quenching (Avoid Oxidants) Reaction->Quench Waste 6. Hazardous Waste Segregation Quench->Waste

Step-by-step operational workflow for handling (4-Chloro-2-methylphenyl)hydrazine.

Decontamination and Hazardous Waste Disposal Plan

Hydrazine derivatives and their salts are classified as hazardous waste and must never be flushed down the drain (2[2]).

  • Spill Response: In the event of a small solid spill, do not dry sweep. Gently moisten the powder with a compatible solvent (e.g., isopropanol) to prevent dust formation, sweep up using anti-static tools, and place into a tightly closed, appropriately labeled hazardous waste container (2[2]).

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with an alcohol-based solvent followed by water.

  • Waste Segregation: Treat all contaminated materials—including wipes, weigh boats, outer gloves, and empty vials—as Extremely Hazardous Waste. Store them in secondary containment away from non-hazardous chemicals and oxidizers until collected by environmental health and safety (EH&S) personnel (5[5]).

References

  • Fisher Scientific. "SAFETY DATA SHEET: 1-(4-chloro-2-methylphenyl)hydrazine hydrochloride". 2

  • Tebubio. "1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE - 2 mg". 1

  • Neliti. "Mechanism of haematotoxicity induced by phenylhydrazine: a review".3

  • University of South Bohemia (JCU). "Phenylhydrazine haematotoxicity". 4

  • UC Santa Barbara. "Hydrazine: Standard Operating Procedure". 5

  • Arxada. "Performance Chemicals Hydrazine". 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-2-methylphenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(4-Chloro-2-methylphenyl)hydrazine
© Copyright 2026 BenchChem. All Rights Reserved.